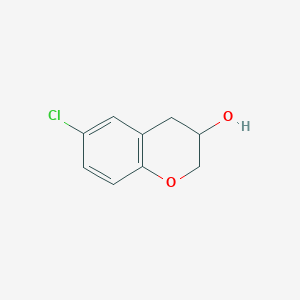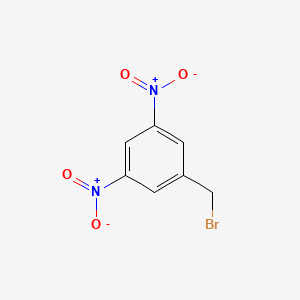
1-(Bromomethyl)-3,5-dinitrobenzene
Übersicht
Beschreibung
1-(Bromomethyl)-3,5-dinitrobenzene is a derivative of benzene. The molecule consists of a benzene ring substituted with a bromomethyl group . It is used as a reagent for introducing benzyl groups .
Synthesis Analysis
The synthesis of 1-(bromomethyl)-3,5-dimethoxybenzene, a crucial intermediate in the formation of various natural products, was carried out through a straightforward three-step procedure starting from 3,5-dihydroxybenzoic acid . The structure of the synthesized derivative was fully characterized using a combination of spectroscopic techniques and single crystal X-ray diffraction .Molecular Structure Analysis
The structure of the synthesized derivative was found to possess monoclinic symmetry with dimensions a = 8.4054 (10) Å, b = 4.4245 (6) Å, c = 25.016 (3) Å, volume V = 928.9 (2) Å 3 and Z = 4.0 .Chemical Reactions Analysis
This compound may polymerize in the presence of metals and some metal compounds. It is generally incompatible with other oxidizing agents such as peroxides and epoxides .Physical And Chemical Properties Analysis
A physical property is a characteristic of matter that is not associated with a change in its chemical composition. Familiar examples of physical properties include density, color, hardness, melting and boiling points, and electrical conductivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Material Applications
1-(Bromomethyl)-3,5-dinitrobenzene and its derivatives are utilized primarily in the synthesis of various compounds. A notable application includes its use as an intermediate in the production of medicinal and pharmaceutical agents, organic dyes, and organic electroluminescent materials (Jiaming Xuan et al., 2010). Additionally, the compound plays a role in the synthesis of hyperbranched polyethers, which are significant in polymer science due to their structural complexity and potential applications (K. Uhrich et al., 1992).
Crystallographic and Structural Analysis
The crystallographic studies of bromomethyl-substituted benzenes, including this compound, have provided insights into molecular interactions and structural formations. These studies reveal intricate packing motifs and varying complexities in the structures of these compounds, offering valuable information for material science and molecular engineering (P. Jones et al., 2012).
Applications in Fuel Cell Technology
In the field of fuel cell technology, derivatives of this compound have been employed in the fabrication of crosslinked polybenzimidazole membranes for high-temperature proton exchange membrane fuel cells. The unique structure of these derivatives aids in enhancing the mechanical strength and conductivity of the membranes, which is crucial for the efficiency and durability of fuel cells (Jingshuai Yang et al., 2018).
Aromatic Nucleophilic Substitution Reactions
Research has also been conducted on the dual reactivity of 1-chloro- and 1-bromo-3,5-dinitrobenzenes in aromatic nucleophilic substitution reactions. These studies are significant in understanding the chemical behavior of halogenated aromatic compounds and their reactions with various nucleophiles. Such insights are essential for developing new synthetic routes in organic chemistry (M. D. Dutov et al., 2017).
Wirkmechanismus
Target of Action
Brominated compounds often interact with various biological targets, including proteins and nucleic acids .
Mode of Action
Brominated compounds typically act through electrophilic addition or substitution reactions . The bromine atom in the molecule can form a bond with nucleophilic sites on biological targets, leading to changes in their structure and function .
Biochemical Pathways
Brominated compounds can influence various biochemical pathways depending on their specific targets .
Pharmacokinetics
Brominated compounds generally have low water solubility and high lipid solubility, which can affect their absorption and distribution in the body .
Result of Action
Brominated compounds can cause various effects depending on their specific targets and the nature of their interaction .
Action Environment
The action, efficacy, and stability of 1-(Bromomethyl)-3,5-dinitrobenzene can be influenced by various environmental factors. For instance, the presence of other chemicals, pH, temperature, and the specific biological environment can affect the compound’s reactivity and stability .
Safety and Hazards
Zukünftige Richtungen
Bromobenzene, a compound similar to 1-(Bromomethyl)-3,5-dinitrobenzene, continues to captivate researchers due to its versatile properties and potential applications across various scientific domains . The strategic functionalization of bromobenzene at non-K region and nodal positions is a topic of significant interest for both small and large scale applications .
Eigenschaften
IUPAC Name |
1-(bromomethyl)-3,5-dinitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O4/c8-4-5-1-6(9(11)12)3-7(2-5)10(13)14/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJNFIVPIQXQLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60551740 | |
| Record name | 1-(Bromomethyl)-3,5-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60551740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
137570-75-3 | |
| Record name | 1-(Bromomethyl)-3,5-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60551740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(Aminomethyl)phenyl]ethan-1-ol](/img/structure/B3047242.png)
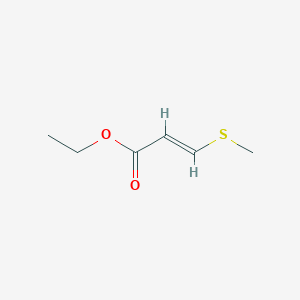
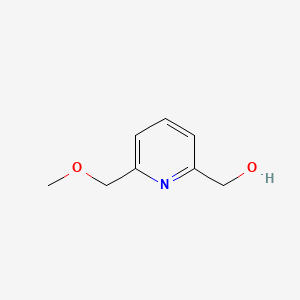
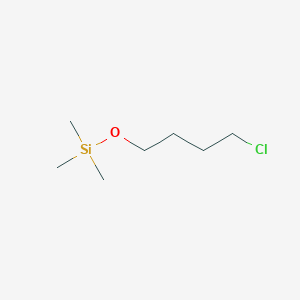
![1,4,5,6,7,8-Hexahydrocyclohepta[b]pyrrole](/img/structure/B3047246.png)
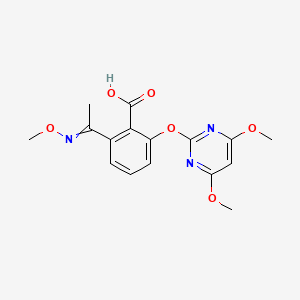
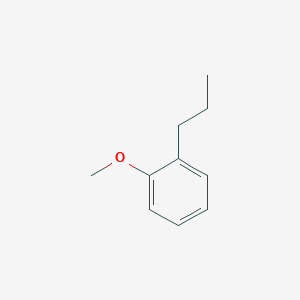
![[1,1'-Biphenyl]-4-yl prop-2-enoate](/img/structure/B3047251.png)
![Ethyl 1-[(tert-butoxycarbonylamino)methyl]-3-fluoro-cyclobutanecarboxylate](/img/structure/B3047253.png)

![Ethanol, 2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]-](/img/structure/B3047257.png)
